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Compound of Interest

Compound Name: URAT1 inhibitor 3

Cat. No.: B10861533

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a
promising series of diarylmethane-based inhibitors of the human urate transporter 1 (URAT1).
URAT1 is a key protein in the renal reabsorption of uric acid, making it a prime therapeutic
target for the treatment of hyperuricemia and gout. The information presented herein is
intended for researchers, scientists, and drug development professionals actively working in
the field of gout and hyperuricemia therapeutics.

Core Structure and Inhibitory Activity

A systematic SAR exploration of a diarylmethane backbone has led to the discovery of highly
potent URAT1 inhibitors. The general structure consists of a central diarylmethane scaffold
connected to a carboxylic acid moiety. Modifications to this core structure have revealed key
determinants for potent URAT1 inhibition. The inhibitory activities are typically measured as the
half-maximal inhibitory concentration (IC50) against human URAT1.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for a series of synthesized diarylmethane-
based URAT1 inhibitors. The modifications on the core structure are detailed, along with their
corresponding in vitro URAT1 inhibitory activities. This allows for a direct comparison of the
impact of different substituents on the inhibitor's potency. A three-round systematic SAR
exploration led to the discovery of the highly potent novel URAT1 inhibitor, 1h, which was 200-
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and 8-fold more potent than the parent lesinurad and benzbromarone, respectively (IC50 =
0.035 uM against human URAT1 for 1h vs. 7.18 pM and 0.28 uM for lesinurad and
benzbromarone, respectively).[1]
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IC50 (uM)

Compound R1 R2 R3 R4 against
human
URAT1

Lesinurad - - - - 7.18

Benzbromaro ] ] ] ] 0.08

ne

la H H H H > 40

1b F H H H 1.89

1c Cl H H H 0.45

1d Br H H H 0.23

le I H H H 0.48

1f CH3 H H H 2.15

1g OCH3 H H H 1.24

1h CN H H H 0.035

1i H F H H 1.56

1j H Cl H H 0.39

1k H Br H H 0.21

1l H I H H 0.41

Im H CH3 H H 1.98

In H OCH3 H H 1.17

1o H CN H H 0.042

1p H H F H 2.34

1q H H Cl H 0.56

1r H H Br H 0.33

1s H H I H 0.59
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1t H H CH3 H 2.87
lu H H OCH3 H 1.58
1lv H H CN H 0.051
1w F F H H 1.23
1x Cl Cl H H 0.29

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of
these diarylmethane-based URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against human URAT1 was
determined using a cell-based uric acid uptake assay.

1. Cell Culture and Transfection:

e Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's
Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and
100 pg/mL streptomycin.

e Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

o For the assay, HEK293 cells are transiently transfected with a plasmid encoding human
URAT1 using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Uric Acid Uptake Assay:
o Transfected cells are seeded into 24-well plates and grown to confluence.

e On the day of the assay, the cell culture medium is removed, and the cells are washed twice
with pre-warmed Hank's Balanced Salt Solution (HBSS).
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e Cells are then incubated with HBSS containing various concentrations of the test compounds
for 10 minutes at 37°C.

o Following the pre-incubation, [14C]-labeled uric acid is added to each well to a final
concentration of 10 uM, and the cells are incubated for an additional 5 minutes at 37°C.

e The uptake is terminated by aspirating the assay solution and washing the cells three times
with ice-cold HBSS.

e The cells are lysed with 0.1 M NaOH.
e The radioactivity in the cell lysates is measured using a liquid scintillation counter.
3. Data Analysis:

e The inhibitory activity is calculated as the percentage of inhibition of [14C]-uric acid uptake in
the presence of the test compound compared to the vehicle control.

e |IC50 values are determined by non-linear regression analysis of the concentration-response
curves using appropriate software (e.g., GraphPad Prism).

Visualizations

Structure-Activity Relationship of Dieryimethane-Based
URAT1 Inhibitors
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Caption: Key structure-activity relationships of the diarylmethane-based URAT1 inhibitors.

Experimental Workflow for URAT1 Inhibitor Evaluation
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Caption: General experimental workflow for the synthesis and evaluation of novel URAT1
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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